molecular formula C30H32N2O12 B155558 Mag-Indo 1-AM CAS No. 130926-94-2

Mag-Indo 1-AM

Cat. No.: B155558
CAS No.: 130926-94-2
M. Wt: 612.6 g/mol
InChI Key: XLQNJLJDRRJLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mag-Indo 1-AM is an innovative synthetic compound that has been developed to provide researchers with a novel tool for studying the biochemical and physiological effects of magnesium on cells. It is a magnesium-indole-1-amine derivative that has been designed to allow for the selective delivery of magnesium to the intracellular environment. The compound is highly water soluble and has been shown to be stable in both aqueous and organic solutions. This makes it an ideal candidate for use in laboratory experiments.

Scientific Research Applications

Intracellular Ionic Concentration Measurement

Mag-Indo 1-AM is extensively used for intracellular ionic concentration measurement, particularly for magnesium (Mg2+). Its capability to evaluate intracellular Mg2+ concentration highlights its significance in cellular studies. However, it's crucial to note that the ratioing method, commonly used in such measurements, may not reliably evaluate [Mg2+] due to the variability in the participation of protein-bound this compound to cellular fluorescence (Morelle et al., 1994). This emphasizes the need for a precise method that can quantify the complex fluorescence intensity of forms in equilibrium with Mg2+.

Analyzing Emission Fluorescence Spectrum in Cells

Another significant application of this compound involves the analysis of the complex emission fluorescence spectrum emitted by living cells. This probe facilitates the evaluation of the contribution of each species of this compound to the total fluorescence in cells, enabling accurate and reproducible measurements of intracellular magnesium concentration. The absence of dye self-association observed in solutions at high dye concentrations when using this compound in cells underlines its effectiveness and reliability in cellular studies (Morelle et al., 1994).

Intracellular Compartmentalization and Sensing

This compound's role extends to understanding the intracellular compartmentalization and sensing of calcium and magnesium. The revelation that this compound, while designed to complex magnesium, is a more efficient chelator for calcium than magnesium, sheds light on the challenges associated with using simple spectrofluorimetric methods to quantify cytoplasmic magnesium concentration. The probe's ability to bind proteins through specific interactions with histidine residues and induce characteristic spectral shifts, along with its complexation with cations like calcium and zinc, underscores its utility in studying protein-cation binding and monitoring changes in the 3D conformation of specific protein subdomains (Viallet et al., 1997), (Viallet et al., 1998).

Mechanism of Action

Mag-Indo 1-AM, also known as Bis(acetoxymethyl) 2,2’-((2-(2-(acetoxymethoxy)-2-oxoethoxy)-4-(6-((acetoxymethoxy)carbonyl)-1H-indol-2-yl)phenyl)azanediyl)diacetate, is a cell-permeable fluorescent indicator .

Target of Action

The primary targets of this compound are intracellular magnesium (Mg2+) and calcium (Ca2+) ions . These ions play crucial roles in various cellular processes, including enzymatic reactions, DNA synthesis, hormone secretion, and muscle contraction .

Mode of Action

This compound interacts with its targets by binding to Mg2+ and Ca2+ ions within the cell . The compound exhibits a change in fluorescence when it binds to these ions, with excitation at 340-390 nm and emission at 410-490 nm .

Biochemical Pathways

The binding of this compound to Mg2+ and Ca2+ ions can affect various biochemical pathways. These ions are involved in numerous cellular processes, and changes in their concentrations can influence the activity of enzymes, the synthesis of DNA, the secretion of hormones, and the contraction of muscles .

Pharmacokinetics

The pharmacokinetics of this compound involve its ability to permeate cells and bind to Mg2+ and Ca2+ ions . The compound’s acetoxymethyl (AM) ester form allows it to pass through cell membranes and enter cells . Once inside the cell, esterases cleave the AM groups, trapping the indicator within the cell .

Result of Action

The binding of this compound to Mg2+ and Ca2+ ions results in a change in fluorescence, which can be measured to determine the intracellular concentrations of these ions . This allows researchers to monitor changes in Mg2+ and Ca2+ levels in response to various stimuli or under different conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of probenecid, a compound that inhibits the leakage of dyes from the cytosol, can enhance the effectiveness of this compound . Additionally, the temperature at which cells are incubated with this compound can affect the compound’s ability to enter cells and bind to Mg2+ and Ca2+ ions .

Safety and Hazards

While handling Mag-Indo 1-AM, it is recommended to ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practice . Personal protective equipment such as tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and gloves should be worn .

Properties

IUPAC Name

acetyloxymethyl 2-[4-[bis[2-oxo-2-(2-oxopropoxymethoxy)ethyl]amino]phenyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O12/c1-19(33)14-39-16-42-28(36)12-32(13-29(37)43-17-40-15-20(2)34)25-8-6-22(7-9-25)26-10-23-4-5-24(11-27(23)31-26)30(38)44-18-41-21(3)35/h4-11,31H,12-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQNJLJDRRJLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COCOC(=O)CN(CC(=O)OCOCC(=O)C)C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376355
Record name Mag-Indo 1-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130926-94-2
Record name Mag-Indo 1-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mag-Indo 1-AM
Reactant of Route 2
Reactant of Route 2
Mag-Indo 1-AM
Reactant of Route 3
Reactant of Route 3
Mag-Indo 1-AM
Reactant of Route 4
Reactant of Route 4
Mag-Indo 1-AM
Reactant of Route 5
Mag-Indo 1-AM
Reactant of Route 6
Reactant of Route 6
Mag-Indo 1-AM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.